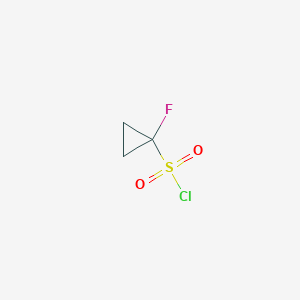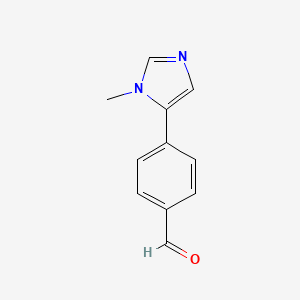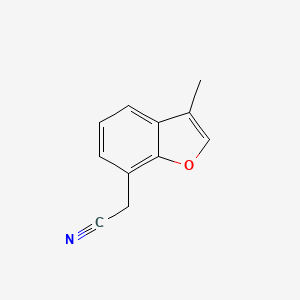
1-fluorocyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluorocyclopropane-1-sulfonyl chloride (FCPS) is a highly reactive, sulfur-containing fluorinated compound that has been widely used in the synthesis of organic compounds in the laboratory since the 1950s. It is a versatile reagent with a wide range of applications, including the synthesis of organic compounds, the preparation of polymers, and the synthesis of pharmaceuticals. FCPS is a colorless liquid with a pungent odor and is highly toxic and corrosive.
Wirkmechanismus
The mechanism of action of 1-fluorocyclopropane-1-sulfonyl chloride is not fully understood. It is known to react with alkenes and alkynes to form cyclopropanes, which can then be further reacted to form other compounds. The reaction is believed to involve the formation of a cyclopropyl cation intermediate, which is then attacked by the this compound, resulting in the formation of the cyclopropane.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known to be highly toxic and corrosive, and should be handled with caution. In addition, this compound has been reported to be a skin and eye irritant, and may cause respiratory irritation if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-fluorocyclopropane-1-sulfonyl chloride in the laboratory is its high reactivity, which allows for the synthesis of a wide range of compounds. In addition, it is relatively inexpensive and easy to handle. However, this compound is highly toxic and corrosive, and should be handled with caution. In addition, it is not suitable for use in biological systems, as it can react with proteins and other biomolecules.
Zukünftige Richtungen
The use of 1-fluorocyclopropane-1-sulfonyl chloride in the laboratory is expected to continue to increase in the future, as it is a versatile and useful reagent for the synthesis of a wide range of compounds. In addition, research into the mechanism of action of this compound and its biochemical and physiological effects is ongoing. Furthermore, research into the development of more efficient and safer methods of using this compound in the laboratory is also ongoing. Finally, research into the use of this compound in the synthesis of pharmaceuticals and other specialty chemicals is also being conducted.
Synthesemethoden
The synthesis of 1-fluorocyclopropane-1-sulfonyl chloride is relatively straightforward and involves the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with 1-chloro-1-fluorocyclopropane (CFCP). The reaction is carried out in an aprotic solvent, such as dichloromethane, at room temperature. The reaction produces this compound and trifluoromethanesulfonic acid (CF3SO3H) as the by-products.
Wissenschaftliche Forschungsanwendungen
1-fluorocyclopropane-1-sulfonyl chloride has been widely used in the synthesis of organic compounds, including pharmaceuticals, polymers, and other specialty chemicals. It is also used in the synthesis of organofluorine compounds, which are important in the pharmaceutical and agrochemical industries. In addition, this compound is used in the synthesis of polymers, such as polyethylene and polypropylene, as well as in the synthesis of polymers for medical applications.
Eigenschaften
IUPAC Name |
1-fluorocyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2S/c4-8(6,7)3(5)1-2-3/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXGCCNQRSFJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)











